N1-(2,3-Diaminopropyl)propane-1,2,3-triamine
CAS No.:
Cat. No.: VC17585221
Molecular Formula: C6H19N5
Molecular Weight: 161.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H19N5 |
|---|---|
| Molecular Weight | 161.25 g/mol |
| IUPAC Name | 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |
| Standard InChI | InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |
| Standard InChI Key | BKLGOOWBBNKITK-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CNCC(CN)N)N)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine, reflecting its branched amine topology . Alternative designations include:
The compound’s synonymy underscores its relationship to ethylenetriamine derivatives, though its specific substitution pattern distinguishes it from linear polyamines.
Molecular Architecture
The molecular structure (Figure 1) consists of a central propane-1,2,3-triamine chain () with a 2,3-diaminopropyl group () attached to the central nitrogen. This configuration creates five amine groups distributed across the molecule, enabling multidentate ligand behavior.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 161.25 g/mol | |
| SMILES | C(C(CNCC(CN)N)N)N | |
| InChIKey | BKLGOOWBBNKITK-UHFFFAOYSA-N |
The SMILES string encodes the branching pattern, while the InChIKey provides a unique identifier for database retrieval .
Synthesis and Production
Synthetic Pathways
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Nucleophilic substitution: Reacting halogenated amines with ammonia or primary amines under high pressure .
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Reductive amination: Catalytic hydrogenation of nitriles or imines in the presence of or .
A plausible route involves stepwise alkylation of propane-1,2,3-triamine with 2,3-diaminopropyl bromide, though yield optimization would require careful stoichiometric control to prevent over-alkylation.
Purification and Characterization
Given the compound’s polarity, purification likely employs:
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Ion-exchange chromatography to separate polyamine homologs.
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Crystallization from polar aprotic solvents (e.g., DMF or DMSO) .
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Mass spectrometry (ESI-MS) for molecular weight verification .
Physicochemical Properties
Thermal Stability and Phase Behavior
Polyamines with analogous structures exhibit:
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Decomposition temperatures >200°C due to strong hydrogen bonding.
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Hyroscopicity: High water absorption due to amine group polarity .
Table 2: Inferred physical properties
| Property | Estimated Value | Basis |
|---|---|---|
| Melting point | 80–100°C (decomp.) | Analogous polyamines |
| Water solubility | >500 g/L (20°C) | Polar functional groups |
| Log P (octanol/water) | −2.5 to −1.8 | Computational prediction |
Reactivity Profile
The compound’s five amine groups participate in:
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Coordination chemistry: Binding transition metals (e.g., Ni²⁺, Cu²⁺) to form stable complexes .
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Schiff base formation: Condensation with carbonyl compounds.
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Protonation equilibria: Sequential values ranging from 6.5–10.5, typical for aliphatic amines .
Research Directions and Knowledge Gaps
Current literature lacks direct studies on N1-(2,3-diaminopropyl)propane-1,2,3-triamine, highlighting opportunities for:
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Synthetic optimization: Developing scalable, high-yield routes.
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Structure-activity relationships: Correlating amine spatial arrangement with biological activity.
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Advanced characterization: Thermal analysis (TGA/DSC) and single-crystal X-ray diffraction.
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